![molecular formula C6H12ClNO2 B3006440 (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride CAS No. 2225127-06-8](/img/structure/B3006440.png)
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
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Description
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride, also known as ACPP, is a synthetic amino acid that has been widely used in scientific research. ACPP is a cyclopropane-containing amino acid that has a unique structure and properties that make it an ideal tool for studying biological systems. The purpose of
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Related Compounds
The compound has been involved in the synthesis of various chemicals, including 3-amino-4-oxopropanoic acid hydrochloride, which is a stable cyclic form of a labile α-aminoaldehyde (Cheung & Shoolingin‐Jordan, 1997). This demonstrates its utility in synthesizing structurally complex and stable molecules.
Enantioselective Synthesis
Research has shown its application in the enantioselective synthesis of various compounds. One such example is the enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid, showcasing the compound's role in producing chiral, enantiomerically pure substances (Alonso, Santacana, Rafecas, & Riera, 2005).
Preparation of Optically Active Compounds
It has been used in the preparation of optically active compounds such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, highlighting its role in producing compounds with specific optical properties (Shiraiwa et al., 2003).
Biochemical and Pharmaceutical Aspects
Chemo-Enzymatic Routes
The compound is instrumental in chemo-enzymatic routes for preparing chiral acids, as seen in the preparation of (S)-3-hydroxy-3-phenylpropanoic acid, indicating its significance in biocatalytic processes (Zhao, Ma, Fu, & Zhang, 2014).
Enantioselective Synthesis in Drug Research
It is used in the enantioselective synthesis of key intermediates in drug research, such as hepatitis C virus inhibitors, showcasing its crucial role in the development of therapeutics (Zhu, Shi, Zhang, & Zheng, 2018).
properties
IUPAC Name |
(3R)-3-amino-3-cyclopropylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBWSBBPZGGTH-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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